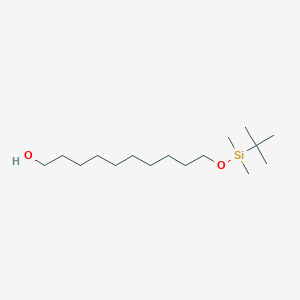
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol
Overview
Description
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol is a chemical compound with the molecular formula C16H36O2Si and a molecular weight of 288.55 g/mol . It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a decanol backbone. This compound is commonly used in organic synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Mode of Action
As an organic synthesis intermediate, its interactions with its targets would depend on the specific chemical reactions it’s involved in. The tert-butyldimethylsilyl (TBDMS) group is often used in organic synthesis to protect hydroxyl groups, suggesting that this compound may interact with its targets through the hydroxyl group .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol . For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-((tert-Butyldimethylsilyl)oxy)decan-1-ol typically involves the protection of decanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Decanol+TBDMS-ClBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of 10-((tert-Butyldimethylsilyl)oxy)decanal or 10-((tert-Butyldimethylsilyl)oxy)decanone.
Reduction: Formation of decane.
Substitution: Formation of decanol or other substituted derivatives.
Scientific Research Applications
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
10-((Trimethylsilyl)oxy)decan-1-ol: Similar protecting group but with different steric and electronic properties.
10-((Triisopropylsilyl)oxy)decan-1-ol: Larger protecting group providing greater steric hindrance.
10-((Methoxymethyl)oxy)decan-1-ol: Different protecting group with distinct reactivity.
Uniqueness
10-((tert-Butyldimethylsilyl)oxy)decan-1-ol is unique due to the balance it offers between steric hindrance and ease of removal. The TBDMS group is stable under a wide range of conditions but can be selectively removed using fluoride ions, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
10-[tert-butyl(dimethyl)silyl]oxydecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O2Si/c1-16(2,3)19(4,5)18-15-13-11-9-7-6-8-10-12-14-17/h17H,6-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFKYLCYAQNIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


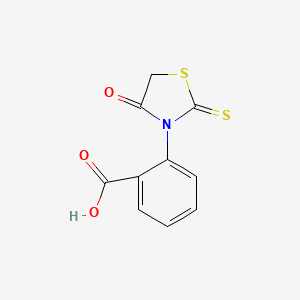
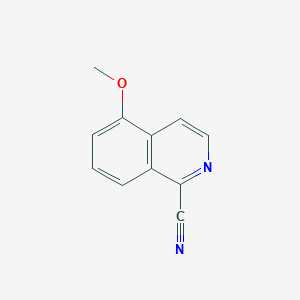
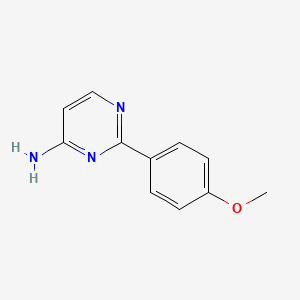
![[2-(3-Methylphenoxy)ethyl]amine hydrochloride](/img/structure/B3166176.png)
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
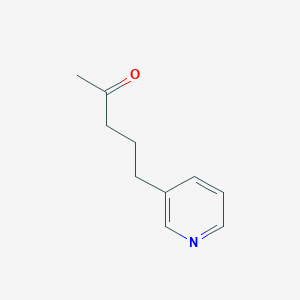
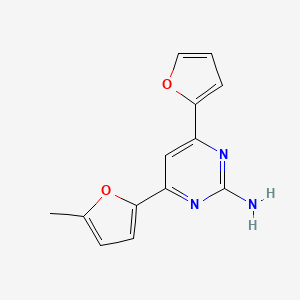
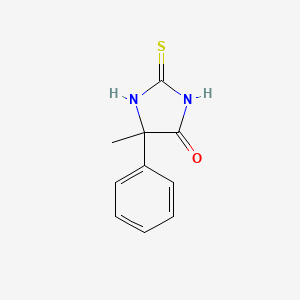
amine](/img/structure/B3166202.png)
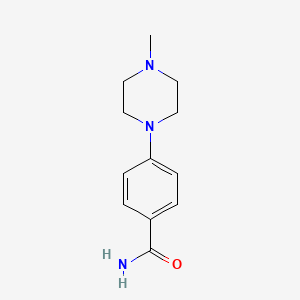
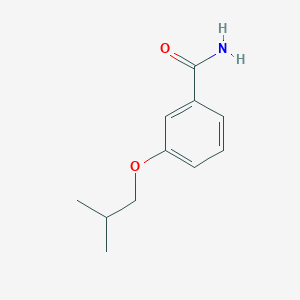

![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B3166248.png)
![(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B3166249.png)
